{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine
Overview
Description
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is an organic compound that features a difluoromethoxy group attached to a phenyl ring, which is further connected to a methoxyethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the CF₂H group onto the aromatic ring . This can be achieved through various strategies, including electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of metal catalysts and specific solvents to facilitate the difluoromethylation process .
Industrial Production Methods
Industrial production of {[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine may involve large-scale difluoromethylation processes using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted phenyl oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of {[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s lipophilicity and hydrogen-bonding capabilities, affecting its binding affinity to proteins and enzymes . These interactions can modulate various biological processes, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
{[3-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine: This compound has a similar structure but with the difluoromethoxy group positioned at the meta position on the phenyl ring.
Difluoromethyl phenyl sulfide: This compound features a difluoromethyl group attached to a phenyl ring with a sulfur atom, offering different chemical properties and reactivity.
Uniqueness
{[2-(Difluoromethoxy)phenyl]methyl}(2-methoxyethyl)amine is unique due to its specific substitution pattern and the presence of both difluoromethoxy and methoxyethylamine groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[2-(difluoromethoxy)phenyl]methyl]-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO2/c1-15-7-6-14-8-9-4-2-3-5-10(9)16-11(12)13/h2-5,11,14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZOXHBEFGUJJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=CC=C1OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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